molecular formula C8H13F3O2S B12613289 6-Sulfanylhexyl trifluoroacetate CAS No. 915278-50-1

6-Sulfanylhexyl trifluoroacetate

Cat. No.: B12613289
CAS No.: 915278-50-1
M. Wt: 230.25 g/mol
InChI Key: RXZOAXOATLJJIP-UHFFFAOYSA-N
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Description

6-Sulfanylhexyl trifluoroacetate is an organosulfur compound characterized by the presence of a sulfanyl group attached to a hexyl chain, which is further esterified with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfanylhexyl trifluoroacetate typically involves the esterification of 6-sulfanylhexanol with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Sulfanylhexyl trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 6-Sulfanylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Sulfanylhexyl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Sulfanylhexyl trifluoroacetate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The sulfanyl group can participate in nucleophilic substitution reactions, while the trifluoroacetate group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical and biological studies.

Comparison with Similar Compounds

    3-Sulfanylhexyl acetate: Similar structure but with an acetate group instead of trifluoroacetate.

    6-Sulfanylhexanol: The alcohol precursor to 6-Sulfanylhexyl trifluoroacetate.

    Trifluoroacetic acid esters: A broader class of compounds with similar ester functional groups.

Uniqueness: this compound is unique due to the combination of a sulfanyl group and a trifluoroacetate ester. This combination imparts distinct chemical reactivity and properties, making it valuable in specific synthetic and industrial applications. The presence of the trifluoroacetate group enhances the compound’s stability and reactivity compared to similar compounds with non-fluorinated ester groups.

Properties

CAS No.

915278-50-1

Molecular Formula

C8H13F3O2S

Molecular Weight

230.25 g/mol

IUPAC Name

6-sulfanylhexyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H13F3O2S/c9-8(10,11)7(12)13-5-3-1-2-4-6-14/h14H,1-6H2

InChI Key

RXZOAXOATLJJIP-UHFFFAOYSA-N

Canonical SMILES

C(CCCS)CCOC(=O)C(F)(F)F

Origin of Product

United States

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